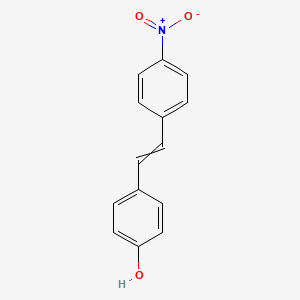
4-Hydroxy-4'-nitrostilbene
概要
説明
4-Nitro-4’-hydroxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives, including 4-Nitro-4’-hydroxystilbene, are known for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-hydroxystilbene typically involves the Wittig or Horner–Wadsworth–Emmons (HWE) olefination, Perkin aldol condensation, and transition metal coupling reactions such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki reactions . For instance, the reaction of 4-nitrobenzyl bromide with triphenylphosphine yields (4-Nitrobenzyl)triphenylphosphonium bromide, which can then react with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. Subsequent reduction of the nitro groups produces 4,4’-diaminostilbene .
Industrial Production Methods
Industrial production methods for 4-Nitro-4’-hydroxystilbene are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-Nitro-4’-hydroxystilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminostilbenes
Substitution: Various substituted stilbenes depending on the nucleophile used.
科学的研究の応用
4-Nitro-4’-hydroxystilbene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific optical or electronic properties
作用機序
The mechanism of action of 4-Nitro-4’-hydroxystilbene involves its interaction with various molecular targets and pathways. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The nitro and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
4-Nitro-4’-hydroxystilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Exhibits similar biological activities but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action
These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
4-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H |
InChIキー |
OETQWIHJPIESQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














